N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide - 941993-87-9

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Catalog Number: EVT-3018063
CAS Number: 941993-87-9
Molecular Formula: C13H7Cl2N3O2S
Molecular Weight: 340.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s)

Compound Description: 24s is identified as a potent and selective dipeptidyl peptidase-4 (DPP4) inhibitor. It displayed excellent pharmacokinetic profiles and positive in vivo efficacy in obese/obese mice models. []

Relevance: This compound shares a 2,4-dichlorophenyl substituent with the target compound N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide. Both also contain heterocyclic rings involved in the core structure and amide functionalities. These similarities suggest they may belong to similar chemical classes or categories explored for pharmaceutical applications. []

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

Compound Description: This compound is a drug candidate under development discussed in the context of microbial biotransformations for metabolite generation. The research focuses on using actinomycetes strains to produce metabolites similar to those found in mammalian systems. []

Relevance: Although structurally distinct from N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, this compound shares the commonality of a 3,5-dichlorophenyl substituent. This structural motif may be relevant to the target compound's development or biological activity. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib, marketed as Sprycel (BMS-345825), is a known drug. The research explores its microbial biotransformation using actinomycetes to generate mammalian metabolites for characterization and analysis. []

Relevance: This compound is a thiazole carboxamide derivative, making it structurally related to the target compound N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide. The presence of similar functional groups and heterocyclic systems indicates potential relationships in their chemical properties and potential biological activities. []

5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-N-fenchyl-1H-pyrazole-3-carboxamide (1)

Compound Description: Compound 1 is a highly potent prototypical ligand for the cannabinoid CB2 receptor. Research uses this compound as a starting point for molecular hybridization to discover new selective CB2 ligands. []

Relevance: This molecule's pyrazole-3-carboxamide core is structurally reminiscent of the target compound N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide. Both contain a substituted phenyl ring attached to the core structure. This highlights a potential shared chemical class or category, suggesting possible involvement in similar biological pathways or targets. []

1-(2,4-dichlorophenyl)-6-methyl-N-(piperidin-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (2)

Compound Description: Compound 2 serves as another highly potent prototypical ligand for the cannabinoid CB2 receptor. Similar to compound 1, it is used in molecular hybridization efforts to synthesize novel 1,4-dihydroindeno[1,2-c]pyrazole hybrids with improved selectivity and activity towards the CB2 receptor. []

Relevance: Similar to the target compound, this molecule features a 2,4-dichlorophenyl substituent and a carboxamide group attached to a heterocyclic core. This structural similarity may point towards a shared chemical class and potential overlap in biological targets or mechanisms of action. []

6-chloro-7-methyl-1-(2,4-dichlorophenyl)-N-fenchyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (22)

Compound Description: This compound is a result of the molecular hybridization studies based on compounds 1 and 2. It demonstrates low two-digit nanomolar affinity for the CB2 receptor, indicating high potency, and maintains a high CB2 receptor selectivity. []

Relevance: Compound 22 shares a 2,4-dichlorophenyl group and a carboxamide function linked to a complex heterocyclic system with N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide. This structural similarity suggests a potential relationship within the same chemical class or category, implying potential applications in similar research areas. []

3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-methylbenzenesulfonyl)ethyl]-1,2-oxazole-4-carboxamide (WU-1)

Compound Description: Identified as a glucose transport inhibitor, WU-1 effectively blocks 2-deoxyglucose uptake with an IC50 of 5.8 ± 0.6 μM. It exhibits minimal effects on human glucose transporters (GLUTs 1-4, GLUT8, and GLUT5), indicating selectivity for the Plasmodium falciparum hexose transporter PfHT. []

Relevance: While the core structures differ, this compound and the target compound, N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, both feature a dichlorophenyl substitution. Although the positions of the chlorine atoms vary, this shared feature might indicate similar design strategies in the context of exploring structure-activity relationships for biological activity. []

N-[2-[2-[2-[(N-biotinylcaproylamino)ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine (ATB-BMPA)

Compound Description: ATB-BMPA is a known ligand for PfHT. It is utilized in competition binding studies to investigate the interaction of potential inhibitors, like WU-1, with the transporter. []

Cytochalasin B

Compound Description: A known inhibitor of PfHT, Cytochalasin B is used alongside WU-1 to assess the impact of an N-terminal FLAG tag on PfHT's inhibitor binding. The study observes decreased potency for both compounds with this modification, suggesting a potential binding site at or near the N-terminal region of PfHT. []

Relevance: While structurally dissimilar to N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, Cytochalasin B's role as a PfHT inhibitor offers useful information for understanding potential binding modes and structure-activity relationships pertinent to the target compound if it were to target PfHT. []

4,6-O-ethylidene-α-D-glucose

Compound Description: This compound acts as an exofacially directed transport antagonist of PfHT. Unlike WU-1 and Cytochalasin B, it exhibits increased affinity for the engineered PfHT with an N-terminal FLAG tag. []

Relevance: While structurally distinct from N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, understanding the binding interactions of different PfHT antagonists, including 4,6-O-ethylidene-α-D-glucose, can offer insights into the transporter's structural features and potential binding pockets, which could be relevant for designing or understanding the activity of the target compound. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A / Rimonabant)

Compound Description: SR141716A, also known as Rimonabant, is a well-characterized cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. It's frequently used in cannabinoid research as a tool compound to understand CB1 receptor involvement in various physiological processes. [, , , , , ]

8-chloro-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-5,6-dihydro-4H-benzo[2,3]cyclohepta[2,4-b]pyrazole-3-carboxamide (NESS0327)

Compound Description: NESS0327 is a novel cannabinoid antagonist demonstrating high selectivity for the CB1 receptor. It exhibits greater potency and selectivity for CB1 compared to SR141716A (Rimonabant). [, ]

Relevance: NESS0327 exhibits significant structural similarities to both Rimonabant and the target compound. All three share the 2,4-dichlorophenyl group and a carboxamide substituent attached to a different central heterocyclic core. This strong resemblance suggests they may belong to the same chemical class and potentially interact with similar biological targets, even if their binding affinities and pharmacological profiles differ. [, ]

4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides (8a-e)

Compound Description: This series of urea derivatives incorporates febuxostat, a drug used to treat gout, into its structure. These compounds were synthesized and evaluated for their antiviral activity against the Tobacco mosaic virus (TMV) and their antimicrobial properties. []

Relevance: Although the core structures differ, the presence of a substituted thiazole ring in this series and the target compound, N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, suggests a potential commonality in their chemical nature. The exploration of antiviral and antimicrobial activities for these derivatives might provide insights into the potential biological applications of compounds with similar structural features. []

4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carbothioamides (8f-j)

Compound Description: This series comprises thiourea derivatives, also incorporating febuxostat. Like the urea derivatives (8a-e), these compounds were synthesized and evaluated for their antiviral activity against TMV and their antimicrobial activity. []

Relevance: These compounds share the substituted thiazole ring with the target compound N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, indicating a potential commonality in their chemical nature. Studying their antiviral and antimicrobial activities might offer valuable insights into the potential biological applications of compounds containing similar structural features. []

4-nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [, ]

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide (PF3845)

Compound Description: PF3845 is a selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for degrading the endocannabinoid anandamide. []

Relevance: While not structurally similar to the target compound, PF3845's role in increasing anandamide levels is crucial to understanding potential interactions of N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide with the endocannabinoid system. If the target compound influences this system, knowledge of FAAH inhibitors like PF3845 becomes essential. []

(E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate

Relevance: While structurally distinct from the target compound N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, its inclusion in the research highlights the diverse chemical classes being investigated for agricultural applications, including controlling plant diseases. The target compound, although not directly related to plant diseases, may have unexplored applications in this field given its structural features and the increasing interest in novel agricultural solutions. [, ]

Properties

CAS Number

941993-87-9

Product Name

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Molecular Formula

C13H7Cl2N3O2S

Molecular Weight

340.18

InChI

InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-8(9(15)5-7)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19)

InChI Key

KFYTZOXJLPFKEX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.